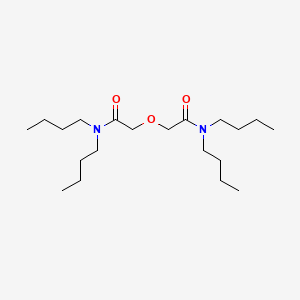
2,2'-オキシビス(N,N-ジブチルアセトアミド)
概要
説明
2,2’-Oxybis(N,N-dibutylacetamide) is a chemical compound with the molecular formula C20H40N2O3. It is known for its unique structure, which includes two tertiary amide groups and an ether linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
科学的研究の応用
2,2’-Oxybis(N,N-dibutylacetamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biological samples.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N,N-dibutylacetamide) typically involves the reaction of dibutylamine with a suitable precursor under controlled conditions. One common method involves the use of an ammonium salt as a starting material. The reaction is carried out at elevated temperatures, around 200°C, for an extended period, usually 24 hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N,N-dibutylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
2,2’-Oxybis(N,N-dibutylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The amide groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
作用機序
The mechanism of action of 2,2’-Oxybis(N,N-dibutylacetamide) involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with various substrates, facilitating its role as a stabilizing agent. Additionally, the ether linkage in the molecule contributes to its solubility and reactivity in different chemical environments .
類似化合物との比較
Similar Compounds
2,2’-Oxybis(N,N-di-n-decylpropanamide): This compound is similar in structure but has longer alkyl chains, which can affect its solubility and reactivity.
N,N-Dibutylacetamide: A simpler compound with only one amide group, used in similar applications but with different properties.
Uniqueness
2,2’-Oxybis(N,N-dibutylacetamide) is unique due to its dual amide groups and ether linkage, which provide it with distinctive chemical properties. These features make it particularly useful in applications requiring high stability and reactivity .
特性
IUPAC Name |
N,N-dibutyl-2-[2-(dibutylamino)-2-oxoethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2O3/c1-5-9-13-21(14-10-6-2)19(23)17-25-18-20(24)22(15-11-7-3)16-12-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMTUEQOIRXZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)COCC(=O)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511538 | |
| Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-38-6 | |
| Record name | 2,2'-Oxybis(N,N-dibutylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















